molecular formula C20H24N2O2 B1614042 4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898782-80-4

4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1614042
CAS No.: 898782-80-4
M. Wt: 324.4 g/mol
InChI Key: SWCLJAWBLUNBCT-UHFFFAOYSA-N
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Description

4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone (CAS: 898782-80-4) is a synthetic benzophenone derivative characterized by a methoxy group at the 4' position of one aromatic ring and a 4-methylpiperazinomethyl substituent at the 2-position of the adjacent ring . Benzophenones, in general, are known for their UV-absorbing properties and role as photoinitiators, but derivatives like this one are increasingly studied for therapeutic applications, including anticancer and neuroprotective activities .

Properties

IUPAC Name

(4-methoxyphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-17-5-3-4-6-19(17)20(23)16-7-9-18(24-2)10-8-16/h3-10H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCLJAWBLUNBCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643861
Record name (4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-80-4
Record name Methanone, (4-methoxyphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-methoxybenzoyl chloride with 2-(4-methylpiperazinomethyl)phenyl magnesium bromide under controlled conditions . The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, and the product is purified using column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

    Substitution: The piperazinomethyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methoxy-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and piperazinomethyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Variations in Benzophenone Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features
This compound Methoxy (4'), 4-methylpiperazinomethyl (2) C₂₀H₂₅N₂O₂ Contains a tertiary amine (piperazine) for enhanced solubility and potential receptor binding; methoxy group may influence electron distribution .
2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone Chloro (2), Fluoro (4), 4-methylpiperazinomethyl (2') C₁₉H₂₀ClFN₂O Halogen substituents increase electrophilicity; fluorine enhances metabolic stability .
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Bromo (4), 4-methylpiperazinomethyl (4') C₁₉H₂₁BrN₂O Bromine adds steric bulk and may affect π-π stacking interactions in receptor binding .
Selagibenzophenone B (Natural Product) Hydroxyl and prenyl groups Not specified Exhibits anticancer activity; polar hydroxyl groups enhance solubility but reduce membrane permeability compared to synthetic derivatives .

Pharmacological Activity

  • In contrast, halogenated derivatives (e.g., 2-chloro-4-fluoro analog) may exhibit stronger electrophilic properties, favoring covalent interactions with enzyme active sites .
  • Anticancer Potential: Unlike natural benzophenones like selagibenzophenone B, which rely on phenolic groups for redox-mediated cytotoxicity, synthetic derivatives like this compound leverage tertiary amines for improved bioavailability and targeted delivery .

Physicochemical Properties

  • Solubility: The 4-methylpiperazinomethyl group enhances water solubility compared to non-polar analogs (e.g., 4-bromo derivatives) .
  • Metabolic Stability: Methoxy and piperazine groups may reduce oxidative metabolism, extending half-life relative to hydroxylated natural benzophenones like cycloxanthochymol .

Analytical Differentiation

  • Spectroscopic Data: NMR and MS analyses distinguish this compound from analogs. For example, the methoxy proton resonates at δ 3.8–4.0 ppm in ¹H-NMR, while piperazine methyl groups appear at δ 2.2–2.5 ppm .
  • Chromatographic Behavior : Reverse-phase HPLC with UV detection (e.g., at 254 nm) can separate this compound from halogenated derivatives due to polarity differences .

Research Findings and Challenges

  • Synthetic Verification: Synthetic replicates of natural benzophenones (e.g., selagibenzophenone B) have revealed structural misassignments in early studies, underscoring the importance of rigorous spectroscopic validation for both natural and synthetic derivatives .
  • Drug Development: While this compound shows promise, its moderate electrophilicity necessitates further chemical modifications (e.g., oxime derivatization) to optimize pharmacokinetics .

Biological Activity

4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H24N2O2
  • Molecular Weight : 324.42 g/mol
  • IUPAC Name : (2-methoxyphenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as a ligand that binds to various receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cell signaling pathways involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antimicrobial agents.

Microbial Strain MIC (µg/mL) Standard Antibiotic
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ampicillin)
Pseudomonas aeruginosa12864 (Ciprofloxacin)

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, a study referenced in demonstrated that derivatives of benzophenone, including this compound, exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell Line IC50 (µM) Reference Compound
MCF-710Combretastatin A-4
HCT11615Doxorubicin

Research Findings

Recent investigations into the biological activity of this compound have revealed several key findings:

  • Synergistic Effects : Studies have shown that when combined with other chemotherapeutic agents, this compound can enhance the overall efficacy against resistant cancer cells.
  • Mechanistic Insights : Preliminary mechanistic studies suggest that this compound may inhibit key enzymes involved in DNA replication and repair, contributing to its anticancer properties.
  • Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully elucidate its long-term effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone
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4'-Methoxy-2-(4-methylpiperazinomethyl) benzophenone

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